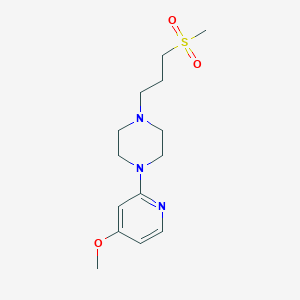![molecular formula C16H20N2O4 B7049680 3-[[[2-(2-Oxoazepan-1-yl)acetyl]amino]methyl]benzoic acid](/img/structure/B7049680.png)
3-[[[2-(2-Oxoazepan-1-yl)acetyl]amino]methyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[[2-(2-Oxoazepan-1-yl)acetyl]amino]methyl]benzoic acid is a complex organic compound with a unique structure that includes an azepane ring, an acetyl group, and a benzoic acid moiety
Preparation Methods
The synthesis of 3-[[[2-(2-Oxoazepan-1-yl)acetyl]amino]methyl]benzoic acid typically involves multiple steps, including the formation of the azepane ring, acetylation, and subsequent coupling with benzoic acid. The reaction conditions often require specific catalysts and reagents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
3-[[[2-(2-Oxoazepan-1-yl)acetyl]amino]methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoic acid moiety, using reagents like sodium hydroxide or other nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-[[[2-(2-Oxoazepan-1-yl)acetyl]amino]methyl]benzoic acid has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound may have potential as a biochemical probe or in the development of new biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[[[2-(2-Oxoazepan-1-yl)acetyl]amino]methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The azepane ring and acetyl group play crucial roles in its binding affinity and activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its effects.
Comparison with Similar Compounds
3-[[[2-(2-Oxoazepan-1-yl)acetyl]amino]methyl]benzoic acid can be compared with similar compounds such as:
3-(2-Oxoazepan-1-yl)propanoic acid: This compound shares the azepane ring but differs in the rest of its structure.
2-[[[2-(2-Oxoazepan-1-yl)acetyl]amino]methyl]-1,3-thiazole-4-carboxylic acid: This compound includes a thiazole ring, making it structurally distinct
Properties
IUPAC Name |
3-[[[2-(2-oxoazepan-1-yl)acetyl]amino]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c19-14(11-18-8-3-1-2-7-15(18)20)17-10-12-5-4-6-13(9-12)16(21)22/h4-6,9H,1-3,7-8,10-11H2,(H,17,19)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMDCUFYEJWKKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)N(CC1)CC(=O)NCC2=CC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-[4-[(3-Methylimidazol-4-yl)methyl]piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B7049600.png)
![1-(2,5-Dimethylpyrazol-3-yl)-3-[furan-3-ylmethyl(methyl)amino]pyrrolidin-2-one](/img/structure/B7049615.png)
![2-[4-[[1-(Difluoromethyl)imidazol-2-yl]methyl]piperazin-1-yl]ethanesulfonamide](/img/structure/B7049617.png)

![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]azocane-2-carboxylic acid](/img/structure/B7049633.png)
![5-[(5-Methoxy-1-methylpyrazol-3-yl)sulfamoyl]-3-methylthiophene-2-carboxylic acid](/img/structure/B7049635.png)
![7-[3-(Chloromethyl)phenyl]sulfonyl-1,2,5,6,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one](/img/structure/B7049653.png)
![3-Fluoro-4-[4-(thiadiazol-5-ylmethyl)piperazin-1-yl]benzonitrile](/img/structure/B7049661.png)
![(2-Bromo-4-chlorophenyl)-[2-(4-methyl-1,2,4-triazol-3-yl)pyrrolidin-1-yl]methanone](/img/structure/B7049662.png)
![4-[4-(Thiadiazol-5-ylmethyl)piperazin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B7049667.png)
![8-[3-(2-hydroxyethyl)piperidin-1-yl]-1,3-dimethyl-7H-purine-2,6-dione](/img/structure/B7049670.png)
![3-Hydroxy-1-[2-(thiophene-2-carbonylamino)acetyl]piperidine-3-carboxamide](/img/structure/B7049671.png)
![3-[(1,3-Dioxo-2-azaspiro[4.5]decan-2-yl)methyl]benzoic acid](/img/structure/B7049679.png)
![2-[4-[3-(1,3,5-Trimethylpyrazol-4-yl)propanoylamino]pyrazol-1-yl]acetic acid](/img/structure/B7049687.png)
